Cas no 10531-50-7 ((R)-2,2,2-Trifluoro-1-phenylethanol)

10531-50-7 structure
Nome del prodotto:(R)-2,2,2-Trifluoro-1-phenylethanol
(R)-2,2,2-Trifluoro-1-phenylethanol Proprietà chimiche e fisiche
Nomi e identificatori
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- (R)-(-)-α-(Trifluoromethyl)benzyl Alcohol
- (R)-(?)-α-(Trifluoromethyl)benzyl alcohol
- Benzenemethanol, a-(trifluoromethyl)-, (aR)-
- (1R)-2,2,2-trifluoro-1-phenylethanol
- (R)-(-)-1-Phenyl-2,2,2-trifluoroethanol
- (R)-()-alpha-(Trifluoromethyl)benzyl alcohol
- (R)-2,2,2-Trifluoro-1-phenylethanol
- 2,2,2-trifluoro-1-phenylethanol
- (-)-PHENYL(TRIFLUOROMETHYL)CARBINOL
- (1R)-1-Phenyl-2,2,2-trifluoroethanol
- (αR)-α-(Trifluoromethyl)benzenemethanol
- (R)-(-)-2,2,2-TRIFLUORO-1-PHENYLETHANOL
- (R)-(-)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- (R)-1-Phenyl-2,2,2-trifluoroethanol, 90% ee
- (R)-2,2,2-Trifluoro-1-phenylethanol,99%e.e.
- (R)-(-) -ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL 98+%
- (1R)-2,2,2-trifluoro-1-phenylethan-1-ol
- VNOMEAQPOMDWSR-SSDOTTSWSA-N
- NE20602
- (r)-1-phenyl-2,2,2-trifluoroethanol
- ZB016607
- R-(-)-1-Phenyl-
- Z1255399129
- (1R)-2,2,2-Trifluoro-1-phenyl-ethanol
- (R,S)-2,2,2-Trifluoro-1-phenyl-ethanol
- T71562
- NS00087044
- (R)-(-)- alpha -(Trifluoromethyl)benzyl alcohol
- (-)-1-Phenyl-2,2,2-trifluoroethanol
- SCHEMBL3077737
- P1367
- MFCD00077844
- (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol, puriss., >=99.0% (sum of enantiomers, GC)
- (-)-2,2,2-Trifluoro-1-phenylethanol
- 10531-50-7
- (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol, 99%
- AKOS017344966
- EN300-111502
- J-001386
- A-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- (R)-2,2,2-trifluoro-1-phenylethan-1-ol
- (R)-(-)-
-
- MDL: MFCD00077844
- Inchi: 1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1
- Chiave InChI: VNOMEAQPOMDWSR-SSDOTTSWSA-N
- Sorrisi: FC([C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])(F)F
Proprietà calcolate
- Massa esatta: 176.04491
- Massa monoisotopica: 176.045
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- Carica superficiale: 0
- XLogP3: 2.2
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.300 g/mL at 20 °C(lit.)
- Punto di fusione: 20 °C (lit.)
- Punto di ebollizione: 99°C/17mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
- Indice di rifrazione: n20/D 1.459(lit.)
- PSA: 20.23
- LogP: 2.28230
- Attività ottica: [α]21/D −29°, c = 2.6 in chloroform
- Solubilità: Non disponibile
(R)-2,2,2-Trifluoro-1-phenylethanol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H227-H315-H319
- Dichiarazione di avvertimento: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36
- CODICI DEL MARCHIO F FLUKA:10-23
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:36/37/38
- Termine di sicurezza:Hazard Codes Xi,CRisk Statements 36/37/38Safety Statements 26-36WGK Germany 3F 10-23
- Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C
(R)-2,2,2-Trifluoro-1-phenylethanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1367-1G |
(R)-(-)-α-(Trifluoromethyl)benzyl Alcohol |
10531-50-7 | 1g |
¥1795.00 | 2024-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1367-1g |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 1g |
¥2590.0 | 2022-06-10 | ||
Ambeed | A730644-1g |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 95+% | 1g |
$222.0 | 2025-02-20 | |
Enamine | EN300-111502-10.0g |
(1R)-2,2,2-trifluoro-1-phenylethan-1-ol |
10531-50-7 | 95.0% | 10.0g |
$799.0 | 2025-03-21 | |
TRC | T779070-250mg |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 250mg |
$150.00 | 2023-05-17 | ||
Enamine | EN300-111502-1.0g |
(1R)-2,2,2-trifluoro-1-phenylethan-1-ol |
10531-50-7 | 95.0% | 1.0g |
$104.0 | 2025-03-21 | |
Enamine | EN300-111502-0.05g |
(1R)-2,2,2-trifluoro-1-phenylethan-1-ol |
10531-50-7 | 95.0% | 0.05g |
$24.0 | 2025-03-21 | |
eNovation Chemicals LLC | D758620-1g |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 95% | 1g |
$160 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104844-250mg |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 98% | 250mg |
¥498.00 | 2024-08-09 | |
eNovation Chemicals LLC | D758620-100mg |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 95% | 100mg |
$75 | 2025-02-20 |
(R)-2,2,2-Trifluoro-1-phenylethanol Letteratura correlata
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Alfons Baiker Chem. Soc. Rev. 2015 44 7449
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2. Sulphoxides. Part II. Stereochemistry of the γ-disulphoxides 2,5-di-thiahexane 2,5-dioxide and 1,4-diphenyl-1,4-dithiabutane 1,4-dioxideHugo Nieuwenhuyse,Robert Louw J. Chem. Soc. Perkin Trans. 1 1973 839
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3. Reactions of trifluoromethyl bromide and related halides: part 9. Comparison between additions to carbonyl compounds, enamines, and sulphur dioxide in the presence of zincMarc Tordeux,Catherine Francese,Claude Wakselman J. Chem. Soc. Perkin Trans. 1 1990 1951
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Amit Kumar,Abdullah Khan,Shashwat Malhotra,Ravi Mosurkal,Ashish Dhawan,Mukesh K. Pandey,Brajendra K. Singh,Rajesh Kumar,Ashok K. Prasad,Sunil K. Sharma,Lynne A. Samuelson,Ashok L. Cholli,Christophe Len,Nigel G. J. Richards,Jayant Kumar,Rainer Haag,Arthur C. Watterson,Virinder S. Parmar Chem. Soc. Rev. 2016 45 6855
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Aipeng Li,Lidan Ye,Xiaohong Yang,Chengcheng Yang,Jiali Gu,Hongwei Yu Chem. Commun. 2016 52 6284
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